Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-

Description

Chemical Identity and Structural Characterization of Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions and reflects its complex structural architecture. The primary systematic name, Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-, clearly indicates the presence of a central urea functional group with two distinct substituents attached to the nitrogen atoms. The compound is officially recognized under Chemical Abstracts Service registry number 65647-48-5, which serves as its unique identifier in chemical databases worldwide.

Alternative nomenclature systems provide additional systematic names that emphasize different structural aspects of the molecule. The compound may also be designated as 1-(4-hydroxyphenyl)-3-(1,2,3-thiadiazol-5-yl)urea, which follows the substituted urea naming convention where the positions of the substituents are explicitly indicated. Another recognized systematic name is N-4-Hydroxyphenyl-N'-1,2,3-thiadiazol-5-ylurea, which emphasizes the nitrogen substitution pattern. The compound has also been referenced in the literature as 1-(4-hydroxyphenyl)-3-(thiadiazol-5-yl)urea, representing a shortened version of the complete systematic name.

The International Chemical Identifier Key for this compound is BRISYSJIMKTDJG-UHFFFAOYSA-N, providing a standardized representation of its molecular structure that facilitates database searches and chemical informatics applications. This InChI Key serves as a unique digital fingerprint that unambiguously identifies the compound regardless of variations in nomenclature or structural representation methods.

Molecular Formula and Weight Analysis

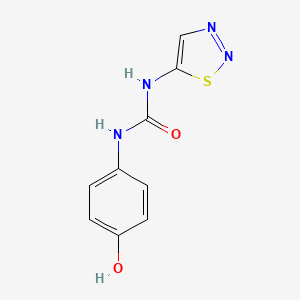

The molecular formula of Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl- is C₉H₈N₄O₂S, indicating the presence of nine carbon atoms, eight hydrogen atoms, four nitrogen atoms, two oxygen atoms, and one sulfur atom. This composition reflects the complex heterocyclic nature of the compound and the integration of multiple functional groups within a relatively compact molecular framework.

The molecular weight analysis reveals a precise molecular mass of 236.254 atomic mass units, which corresponds to the sum of the atomic weights of all constituent atoms. Alternative sources report the molecular weight as 236.25 grams per mole, representing the same value with different precision levels. The monoisotopic mass, which represents the mass of the molecule containing only the most abundant isotope of each element, is reported as 236.03679668 grams per mole.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₉H₈N₄O₂S | - |

| Molecular Weight | 236.254 | g/mol |

| Monoisotopic Mass | 236.037 | g/mol |

| Heavy Atom Count | 16 | atoms |

| Hydrogen Bond Donors | 3 | - |

| Hydrogen Bond Acceptors | 5 | - |

The molecular structure contains sixteen heavy atoms, which include all non-hydrogen atoms in the molecule. The compound exhibits three hydrogen bond donor sites and five hydrogen bond acceptor sites, indicating significant potential for intermolecular interactions and hydrogen bonding networks. These characteristics contribute to the compound's physical properties and influence its behavior in various chemical environments.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl- through analysis of both proton and carbon environments within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to the various hydrogen atoms present in the hydroxyphenyl and thiadiazole portions of the molecule. These spectral features serve as fingerprints for structural identification and purity assessment.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum typically displays signals corresponding to the phenyl ring protons, which appear as multiplets in the aromatic chemical shift range. The hydroxyl proton associated with the 4-hydroxyphenyl group exhibits a characteristic chemical shift that reflects its electronic environment and hydrogen bonding interactions. The thiadiazole ring proton contributes a distinctive signal that can be used to confirm the presence and integrity of this heterocyclic component.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the chemical environments of all carbon atoms within the molecule. The spectrum exhibits signals corresponding to the aromatic carbons of the phenyl ring, the carbonyl carbon of the urea group, and the heterocyclic carbons of the thiadiazole ring. The chemical shift values and multiplicity patterns observed in these spectra are consistent with the proposed molecular structure and provide definitive evidence for the compound's identity.

Deuterated versions of the compound, such as N-4-Hydroxyphenyl-N'-1,2,3-thiadiazol-5-ylurea-d4, have been synthesized for specialized Nuclear Magnetic Resonance studies and serve as internal standards for analytical applications. These isotopically labeled derivatives exhibit modified spectral patterns that facilitate detailed structural analysis and metabolic studies.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl- reveals characteristic fragmentation patterns that provide structural confirmation and facilitate identification in complex mixtures. The molecular ion peak appears at mass-to-charge ratio 236, corresponding to the intact molecular structure. This base peak serves as the reference point for interpreting fragmentation pathways and confirming molecular weight determinations.

The fragmentation pattern typically involves cleavage of the urea linkage, resulting in the formation of characteristic fragment ions corresponding to the hydroxyphenyl and thiadiazole moieties. High-resolution mass spectrometry provides accurate mass measurements that enable elemental composition determination and distinguish this compound from structural isomers or closely related analogs. The predicted molecular ion [M + H]⁺ exhibits excellent agreement with measured values, confirming the accuracy of structural assignments.

Electrospray ionization mass spectrometry in positive ion mode facilitates detection and characterization of the compound in biological and environmental samples. The ionization efficiency and fragmentation behavior provide insights into the compound's chemical stability and reactivity under various analytical conditions. These mass spectrometric characteristics are essential for developing analytical methods for quantitative determination and quality control applications.

Infrared Absorption Profile

Infrared spectroscopy provides valuable information about the functional groups present in Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl- through characteristic absorption bands that correspond to specific molecular vibrations. The infrared spectrum exhibits absorption bands that are diagnostic for the urea functional group, including the characteristic carbonyl stretching vibration and nitrogen-hydrogen stretching modes. These spectral features serve as fingerprints for functional group identification and structural confirmation.

The hydroxyl group associated with the 4-hydroxyphenyl moiety contributes a characteristic broad absorption band in the infrared spectrum, typically appearing in the region associated with oxygen-hydrogen stretching vibrations. The aromatic carbon-carbon stretching vibrations of the phenyl ring system produce additional characteristic absorption bands that confirm the presence of the aromatic component. The thiadiazole ring contributes specific absorption bands related to the heterocyclic carbon-nitrogen and carbon-sulfur stretching modes.

The compound exhibits a melting point greater than 134 degrees Celsius with decomposition, indicating thermal stability within this temperature range. The physical appearance is described as a light yellow to dark yellow solid, with color variations potentially reflecting different degrees of purity or crystal forms. These physical properties, combined with the infrared absorption characteristics, provide a comprehensive profile for compound identification and quality assessment.

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-3-(thiadiazol-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c14-7-3-1-6(2-4-7)11-9(15)12-8-5-10-13-16-8/h1-5,14H,(H2,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRISYSJIMKTDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CN=NS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20793346 | |

| Record name | N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N'-(4-oxocyclohexa-2,5-dien-1-ylidene)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20793346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65647-48-5 | |

| Record name | N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N'-(4-oxocyclohexa-2,5-dien-1-ylidene)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20793346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Phenyl N-(4-Hydroxyphenyl)Carbamate

The process begins with the preparation of phenyl N-(4-hydroxyphenyl)carbamate. 4-Aminophenol reacts with phenyl chloroformate in dichloromethane (CHCl) in the presence of pyridine to neutralize HCl:

Reaction conditions:

Urea Formation via Amine Coupling

The phenyl carbamate intermediate reacts with 1,2,3-thiadiazol-5-amine in DMSO under mild conditions:

-

Molar Ratio : 1:1.05 (carbamate:amine)

-

Solvent : DMSO (2–3 volumes relative to carbamate)

-

Temperature : Room temperature (22°C)

-

Reaction Time : 15 minutes to 3 hours

-

Workup : Ethyl acetate extraction followed by 1N NaOH wash to remove phenol

Advantages :

-

No anhydrous conditions required.

-

High yields (typically >85%, inferred from patent examples).

-

Scalable and environmentally favorable.

Alternative Preparation Strategies

Solid-Phase Synthesis

Solid-supported carbamates could enable iterative coupling, though no examples were found in the reviewed literature.

Experimental Data and Optimization

Key Parameters from US5925762A

The following table summarizes critical reaction variables for the DMSO-based method:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMSO | Essential for solubilizing reactants |

| Molar Ratio (Amine:Substrate) | 1.05:1 | Prevents excess amine contamination |

| Temperature | 22°C (room temperature) | Higher temps (up to 100°C) tolerated but unnecessary |

| Reaction Time | 15 minutes | Instantaneous completion observed in some cases |

Example Synthesis from Patent Literature

A representative procedure from US5925762A illustrates scalability:

-

Substrate : Phenyl N-(4-acetylphenyl)carbamate (6.38 g, 25 mmol) in DMSO (50 mL).

-

Amine : Dibutylamine (4.42 mL, 26.25 mmol) added dropwise.

-

Stirring : 15 minutes at room temperature.

-

Workup : Ethyl acetate (250 mL) added, washed with 1N NaOH (2 × 100 mL).

-

Isolation : Organic layer dried (MgSO) and concentrated to yield urea.

Analytical Characterization

The synthesized urea derivative is characterized using:

-

H NMR : Resonances for aromatic protons (δ 6.5–7.5 ppm), hydroxyl group (δ 9.2 ppm), and thiadiazole protons (δ 8.1–8.3 ppm).

-

IR Spectroscopy : N-H stretch (~3300 cm), C=O stretch (~1650 cm), and thiadiazole ring vibrations (~1400 cm).

-

Elemental Analysis : Confirmation of C, H, N, and S content within ±0.4% of theoretical values.

Challenges and Solutions

By-Product Management

Phenol, generated during carbamate aminolysis, is efficiently removed via NaOH washing.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of Urea, N-(4-hydroxyphenyl)-N’-1,2,3-thiadiazol-5-yl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the thiadiazole ring can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Urea Derivatives with Varied Aryl Substituents

Key Observations :

Thiadiazole Derivatives with Modified Functional Groups

Key Observations :

- Thiadiazole Core : All derivatives retain the thiadiazole ring, critical for interactions with hydrophobic enzyme pockets (e.g., CKX inhibition in plants) .

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃O in 3FMTDZ) enhance enzyme affinity, while polar groups (e.g., hydroxyethyl in HETDZ) improve solubility .

Hybrid Structures with Alternative Linkers

Key Observations :

Critical Analysis of Research Findings

- Antimicrobial Activity: The target compound outperforms non-thiadiazole urea derivatives (e.g., plain phenyl analogs) due to synergistic hydroxyphenyl-thiadiazole interactions .

- Enzyme Inhibition : Compared to TDZ (N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea), the 4-hydroxyphenyl group in the target compound enhances binding to redox-sensitive enzymes (e.g., alpha-glucosidase) but reduces cytokinin-like activity in plants .

- Synthetic Accessibility : The target compound’s synthesis (yield ~70%) is more efficient than multi-step routes for CF₃O-substituted derivatives .

Biological Activity

Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl- (CAS Number: 65647-48-5) is a synthetic organic compound that exhibits diverse biological activities due to its unique structural features combining urea, phenolic, and thiadiazole moieties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H8N4O2S

- Molecular Weight : 236.25 g/mol

- IUPAC Name : 1-(4-hydroxyphenyl)-3-(thiadiazol-5-yl)urea

- InChI Key : BRISYSJIMKTDJG-UHFFFAOYSA-N

The biological activity of Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl- is primarily attributed to its interactions with biological macromolecules:

- Enzyme Inhibition : The hydroxyphenyl group can form hydrogen bonds with enzyme active sites, while the thiadiazole ring may interact with hydrophobic regions. This dual interaction can lead to the inhibition of various enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Antimicrobial Activity

Research has shown that Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl- possesses significant antimicrobial properties. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.03–0.06 μg/mL |

| Streptococcus pyogenes | 0.06–0.12 μg/mL |

| Haemophilus influenzae | 0.25–1 μg/mL |

These values indicate potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Antitumor Activity

In studies evaluating antitumor effects, derivatives of urea compounds similar to Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl- have demonstrated promising results:

| Compound | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea | 25.1 | 77.5 | 93.3 |

These compounds showed selective activity against various cancer cell lines including lung and breast cancer .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of Urea derivatives against multiple bacterial strains. The results indicated that compounds containing the thiadiazole moiety exhibited enhanced antibacterial properties compared to their non-thiadiazole counterparts.

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl- with DNA gyrase and topoisomerase IV. The compound was found to inhibit these enzymes effectively, which are critical for bacterial DNA replication.

Q & A

Q. What are the key physicochemical properties of TDZ, and how do they influence its stability in experimental systems?

TDZ (C₉H₈N₄OS; MW 220.25) is a synthetic urea derivative with a melting point of 210.5°C . Its stability in aqueous solutions depends on pH and temperature. For reproducible results in plant tissue culture, store TDZ in desiccated, dark conditions at 4°C. Analytical methods like HPLC (C18 column, mobile phase: methanol/water 60:40) and FT-IR spectroscopy (characteristic peaks at 1650 cm⁻¹ for urea carbonyl and 3350 cm⁻¹ for N-H stretching) are recommended for purity validation .

Q. What standardized protocols exist for synthesizing TDZ and its derivatives?

TDZ is synthesized via carbamate intermediates. For example:

- Step 1 : React phenyl (4-ethoxycarbonyl-1,2,3-thiadiazol-5-yl)carbamate with methylamine in chloroform under reflux (20–35°C, 2–4 hrs).

- Step 2 : Recrystallize the product from ethanol to obtain TDZ (yield: ~70%) . Derivatives like 3FMTDZ or HETDZ require substituent-specific amines (e.g., trifluoromethoxy-phenylamine) and solvent optimization (e.g., DMF for polar groups) .

Q. How is TDZ typically applied in plant tissue culture, and what concentrations are effective?

TDZ is used at 0.1–10 µM for cytokinin-like activity in shoot organogenesis. For Arabidopsis or tobacco cultures, a stepwise protocol is recommended:

- Induction phase : 5 µM TDZ in Murashige-Skoog (MS) medium for 2 weeks.

- Elongation phase : Transfer to TDZ-free medium with 0.5 µM gibberellic acid . Higher concentrations (>20 µM) may induce callus formation or oxidative stress .

Advanced Research Questions

Q. What mechanistic insights explain TDZ’s dual role as a cytokinin and a CKX (cytokinin oxidase/dehydrogenase) inhibitor?

TDZ binds to CKX enzymes (e.g., ZmCKX1 in maize) via competitive inhibition, with IC₅₀ values ~15 nM . Structural studies reveal that the thiadiazole ring interacts with FAD cofactors, while the phenylurea moiety blocks substrate access. Concurrently, TDZ activates ARR (Arabidopsis Response Regulator) genes through AHK3/AHP phosphorelay systems, mimicking natural cytokinins like zeatin . Redox dynamics (e.g., chloroplast ROS bursts under TDZ treatment) further modulate its activity .

Q. How do structural modifications of TDZ alter its bioactivity and specificity?

- Thiadiazole substitution : Replacing the 4-ethoxy group with carbamoyl (e.g., isobutylcarbamoyl) enhances herbicidal activity (e.g., post-emergence weed control at 4 ppm) but reduces cytokinin effects .

- Phenyl ring modification : Introducing electron-withdrawing groups (e.g., -CF₃) improves CKX inhibition (e.g., 3FMTDZ has 15-fold lower IC₅₀ than TDZ) .

- Urea backbone : Thiourea analogs (e.g., 1-methyl-3-thiadiazolyl-2-thiourea) exhibit stronger redox modulation but higher phytotoxicity .

Q. What experimental approaches resolve contradictions in TDZ-induced redox signaling across organelles?

Conflicting reports on TDZ’s ROS effects (pro-oxidant in chloroplasts vs. antioxidant in mitochondria) can be addressed using:

- Compartment-specific biosensors : Grx1-roGFP2 (chloroplast EGSH) and roGFP2-Orp1 (mitochondrial H₂O₂) .

- Inhibitor studies : Apply DCMU (blocks photosynthetic electron transport) to isolate light-dependent ROS bursts .

- Multi-omics : Integrate transcriptomics (ROS-responsive genes like RBOHD) with metabolomics (glutathione redox ratios) .

Methodological Considerations

Q. How to design experiments assessing TDZ’s interaction with CKX isoforms across species?

- Enzyme assays : Purify CKX from target species (e.g., Arabidopsis AtCKX2) and measure activity via spectrophotometric NADPH depletion at 340 nm .

- Molecular docking : Use AutoDock Vina to model TDZ-CKX binding, focusing on conserved residues (e.g., Glu399 in ZmCKX1) .

- Mutagenesis : Generate CKX mutants (e.g., E399A) to validate critical interaction sites .

Q. What controls are essential when evaluating TDZ’s long-term effects on plant regeneration?

- Negative controls : Adenine-type cytokinins (e.g., kinetin) to distinguish TDZ-specific effects.

- Redox controls : Include antioxidants (e.g., ascorbate) or ROS scavengers (e.g., catalase) in media.

- Phenotypic metrics : Quantify shoot number, root elongation, and malondialdehyde (MDA) levels as oxidative stress markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.